molecular formula C14H15BrN2O B1383067 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole CAS No. 1422344-46-4

2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Cat. No. B1383067
M. Wt: 307.19 g/mol
InChI Key: VHULEDHHYJBFPF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule .

Scientific Research Applications

1. Photochemical Benzylic Bromination

  • Summary of Application: This research focuses on the development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode .
  • Methods of Application: The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) . The reaction system was intensified, including complete removal of organic solvent, which allowed a reduction in PMI from 13.25 to just 4.33 .
  • Results or Outcomes: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

2. Synthesis of Benzopyran-Annulated Pyrano [2,3-c]pyrazole Derivatives

  • Summary of Application: This research describes a one-pot method to synthesize benzopyran-annulated pyrano [2,3-c]pyrazole derivatives effectively by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .
  • Methods of Application: The combination of O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones occurred efficiently, that of O-propargyloxy-acetophenones was found effective in the presence of ZnO catalyst, via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
  • Results or Outcomes: The in vitro antiproliferative activity of these compounds was measured and discussed against gram-positive, gram-negative and M. tuberculosis bacteria, fungi, and various representative human solid tumor cell lines, in addition to their ferric reducing antioxidant capability .

Safety And Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The field of pyrazole synthesis and application is still evolving, with researchers exploring green methodologies for synthesizing structurally diverse and biologically relevant pyrazole derivatives . The aim is to develop eco-friendly and resource-efficient synthetic methodologies .

properties

IUPAC Name

2-benzyl-7-(bromomethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-8-13-14-12(6-7-18-13)10-17(16-14)9-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULEDHHYJBFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=NN(C=C21)CC3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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